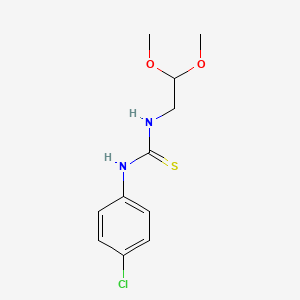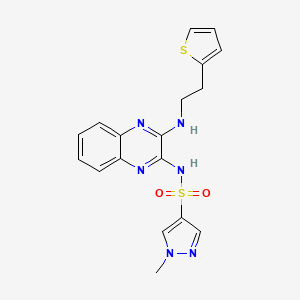
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C24H27BrN4O2S and its molecular weight is 515.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide and related compounds have been investigated for their potential antitumor activity. A study highlighted the synthesis of related butanamides, which exhibited moderate antitumor activity against most malignant tumor cells. Specifically, the UO31 renal cancer cell line was most sensitive to most of the tested compounds, indicating a potential route for cancer treatment strategies (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Research has also delved into the antimicrobial potential of related compounds. Novel derivatives were synthesized and evaluated for in vitro antibacterial activity against various bacterial species, as well as antifungal activity against different fungal strains. Some of the synthesized compounds showed potential antimicrobial activity, marking them as candidates for further investigation in antimicrobial drug development (Babu et al., 2015).
AChE Inhibition and Antioxidant Effects
Compounds structurally similar to this compound were primarily designed as potential acetylcholinesterase inhibitors. They demonstrated significant inhibition of AChE activity, with certain compounds found to be particularly potent. Additionally, these compounds exhibited significant DPPH scavenging effects, indicating potential antioxidant properties. The bioevaluation also covered cytotoxicity against various human cancer cell lines, suggesting a multifaceted potential in pharmacological applications (Lan et al., 2020).
Antiviral Activities
The compound and its derivatives were explored for antiviral activities as well. A study focusing on novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives, synthesized using a microwave technique, revealed significant antiviral activity against a range of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona. The study highlights the potential utility of these compounds in antiviral drug development (Selvam et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with N-(1-benzylpiperidin-4-yl)butanamide in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N-(1-benzylpiperidin-4-yl)butanamide", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid and N-(1-benzylpiperidin-4-yl)butanamide in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
422287-83-0 |
Formule moléculaire |
C24H27BrN4O2S |
Poids moléculaire |
515.47 |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C24H27BrN4O2S/c25-18-8-9-21-20(15-18)23(31)29(24(32)27-21)12-4-7-22(30)26-19-10-13-28(14-11-19)16-17-5-2-1-3-6-17/h1-3,5-6,8-9,15,19H,4,7,10-14,16H2,(H,26,30)(H,27,32) |
Clé InChI |
ODYRAIPMDRYFLM-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)CC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)


![(2Z)-6,8-dichloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2393756.png)
![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)
![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)
![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)

